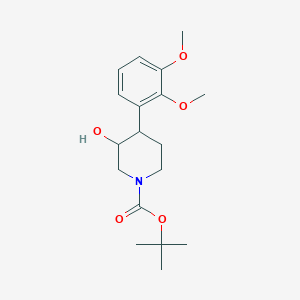

tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at the 3-position, and a 2,3-dimethoxyphenyl substituent at the 4-position of the piperidine ring. The Boc group enhances stability during synthetic processes, while the hydroxyl and aryl substituents may influence stereoelectronic properties and biological interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the 2,3-dimethoxyphenyl group. The hydroxyl group is then introduced through selective oxidation reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for monitoring the synthesis and ensuring the purity of the product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohols or amines.

Substitution: The tert-butyl and 2,3-dimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Solvents such as dichloromethane (DCM) and ethanol are often used to dissolve the reactants and facilitate the reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial properties.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and oxidative stress. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and research findings:

Key Structural and Functional Differences:

Hydroxyl vs. Oxo Groups: The 3-hydroxyl group in the target compound and its analogs (e.g., CAS 443955-98-4) facilitates hydrogen bonding, whereas the 4-oxo group in CAS 193274-82-7 increases reactivity toward nucleophiles .

Synthetic Utility: Boc-protected piperidines with amino or hydroxyl groups (e.g., CAS 443955-98-4) are versatile intermediates for chiral drug synthesis, while benzyl or aryl substituents (e.g., CAS 193274-82-7) are used to modulate steric and electronic properties in lead optimization .

Biological Implications: Compounds with chlorophenyl or methylphenyl groups (e.g., CAS 188861-32-7 and ) are prioritized in oncology and neurology due to their hydrophobic interactions with target proteins.

Biological Activity

tert-Butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate, often referred to as M4 , is a compound of significant interest due to its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's. This article explores the biological activity of M4, focusing on its mechanisms of action, efficacy in various models, and its potential as a multi-target therapeutic agent.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₂₇NO₅

- Molecular Weight : 337.41 g/mol

- CAS Number : 1354958-87-4

M4 exhibits several biological activities primarily through its interactions with key enzymes involved in neurodegenerative processes:

- Acetylcholinesterase Inhibition : M4 acts as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, M4 increases the levels of acetylcholine in the brain, potentially improving cognitive function in Alzheimer's disease models .

- β-Secretase Inhibition : The compound also inhibits β-secretase (BACE1), an enzyme responsible for the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides. This inhibition is crucial as amyloid-beta aggregation is a hallmark of Alzheimer's pathology .

- Neuroprotective Effects : In vitro studies have shown that M4 protects astrocytes from apoptosis induced by amyloid-beta exposure. This protective effect is associated with a reduction in pro-inflammatory cytokines such as TNF-α and decreased oxidative stress markers .

In Vitro Studies

M4 was subjected to various in vitro assays to evaluate its efficacy:

- Cell Viability Assays : M4 demonstrated significant protective effects on astrocyte cell viability when exposed to amyloid-beta (Aβ) peptides.

- Enzyme Activity Assays : The compound showed an IC₅₀ of 15.4 nM for β-secretase and a Kᵢ of 0.17 μM for AChE, indicating potent inhibitory activity against these enzymes .

In Vivo Studies

In vivo models further elucidated the compound's potential:

- Scopolamine-Induced Memory Impairment : In rat models treated with scopolamine (a cholinergic antagonist), M4 administration resulted in decreased levels of Aβ and improved memory performance compared to control groups. However, the effects were less pronounced than those observed with standard treatments like galantamine .

Case Studies

Several studies have highlighted the potential applications of M4:

- Alzheimer's Disease Models : Research indicates that M4 can mitigate cognitive decline in animal models by targeting multiple pathways involved in Alzheimer's pathology.

- Inflammation and Oxidative Stress : The compound's ability to reduce inflammatory markers suggests potential applications beyond neurodegeneration, possibly extending to conditions characterized by chronic inflammation and oxidative stress .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for M4 compared to other related compounds:

| Compound | AChE Inhibition (IC₅₀) | β-Secretase Inhibition (IC₅₀) | Neuroprotective Effects |

|---|---|---|---|

| M4 | 0.17 μM | 15.4 nM | Yes |

| Galantamine | 0.01 μM | Not specified | Yes |

| Donepezil | 0.5 μM | Not specified | Yes |

Properties

Molecular Formula |

C18H27NO5 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

tert-butyl 4-(2,3-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C18H27NO5/c1-18(2,3)24-17(21)19-10-9-12(14(20)11-19)13-7-6-8-15(22-4)16(13)23-5/h6-8,12,14,20H,9-11H2,1-5H3 |

InChI Key |

LQHGZUYLRKPFCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=C(C(=CC=C2)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.